3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

LCE inhibition sulfonylpiperidine regiochemistry

This dual-sulfonylated piperidine (MW 413.47) is the correct 3-sulfonyl regioisomer for LCE inhibitor SAR studies per US8188280B2/US8367698B2. Unlike the inactive 4-sulfonyl variant (CAS 1797341-72-0) or heavier chloro-analogs, its para-CF₃ aryl cap and branched isobutylsulfonyl pharmacophore deliver precise target engagement for metabolic disease models (diabetes, NASH). Avoid SAR-disrupting substitutions; secure the authentic, patent-aligned scaffold for reproducible in vivo profiling.

Molecular Formula C16H22F3NO4S2
Molecular Weight 413.47
CAS No. 2097918-67-5
Cat. No. B2384130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine
CAS2097918-67-5
Molecular FormulaC16H22F3NO4S2
Molecular Weight413.47
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H22F3NO4S2/c1-12(2)11-25(21,22)15-4-3-9-20(10-15)26(23,24)14-7-5-13(6-8-14)16(17,18)19/h5-8,12,15H,3-4,9-11H2,1-2H3
InChIKeyFJXIKNFEMJAGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine (CAS 2097918-67-5): Structural Identity and Procurement Baseline


3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine (CAS 2097918-67-5; molecular formula C₁₆H₂₂F₃NO₄S₂; MW 413.47 g·mol⁻¹) is a dual-sulfonylated piperidine derivative that falls within the 3-substituted sulfonylpiperidine class claimed in patent families as inhibitors of long-chain fatty acyl elongase (LCE) [1]. The compound features a 2-methylpropanesulfonyl group at the piperidine 3-position and a 4-(trifluoromethyl)benzenesulfonyl group at the piperidine 1-position—a regiochemical arrangement that distinguishes it from the more common 4-sulfonylpiperidine regioisomers found in numerous commercial screening libraries . Its InChI Key is FJXIKNFEMJAGOU-UHFFFAOYSA-N, and it carries the SMILES notation CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)c2ccc(cc2)C(F)(F)F .

Why 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine Cannot Be Substituted by Generic Piperidine Analogs


Substituting this compound with a close regioisomer such as 4-(isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 1797341-72-0) or a de-trifluoromethyl analog such as 1-(benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine introduces consequential changes in three independent molecular recognition parameters: (i) the sulfonyl attachment position (C3 vs. C4) alters the vector of the isobutylsulfonyl pharmacophore relative to the N-arylsulfonyl group by approximately 1.5 Å in the extended conformation; (ii) the para-CF₃ substituent on the benzenesulfonyl ring modifies both the electronic character (Hammett σₚ ≈ +0.54 for CF₃ vs. 0 for H) and the lipophilic surface area of the aryl cap; and (iii) the absence of the chloro substituent (cf. CAS 2097872-42-7, which bears a 4-Cl-3-CF₃ pattern) avoids the steric and electronic perturbations introduced by ortho-halogenation . The 3-substituted sulfonylpiperidine scaffold was specifically optimized in the LCE inhibitor patent series for on-target activity, with the position-3 sulfonyl identified as critical for LCE inhibitory potency [1]. Generic substitution therefore risks loss of target engagement, altered selectivity profile, and non-comparability of structure–activity relationship (SAR) data across studies.

Quantitative Differentiation Evidence for 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine (CAS 2097918-67-5)


Regiochemical Differentiation: 3-Sulfonyl vs. 4-Sulfonyl Piperidine Scaffold Impact on LCE Inhibitory Scope

The 3-substituted sulfonylpiperidine scaffold—as represented by the target compound—was explicitly distinguished from the 4-sulfonylpiperidine series in the MSD patent family. The 3-sulfonyl regioisomers are claimed as LCE inhibitors with utility in diabetes, obesity, and non-alcoholic fatty liver disease, whereas the 4-sulfonylpiperidine sub-series is described in separate patent filings with a distinct disease indication profile [1]. The target compound's 3-(2-methylpropanesulfonyl) substituent places the branched alkylsulfonyl group in a spatial orientation that, based on the patent SAR disclosure, enables productive interaction with the LCE active site, while the 4-position regioisomer (CAS 1797341-72-0) projects the identical isobutylsulfonyl group along a different trajectory [2].

LCE inhibition sulfonylpiperidine regiochemistry metabolic disease

Aryl Cap Electronic Modulation: para-Trifluoromethyl vs. ortho-Trifluoromethyl Benzenesulfonyl Comparison

The target compound bears a para-CF₃ substituent on the N-benzenesulfonyl ring, whereas the closest commercially available analog (CAS 1797341-72-0) carries the CF₃ group at the ortho position. This positional difference produces distinct electronic and steric properties: the para-CF₃ group exerts a strong electron-withdrawing effect (Hammett σₚ = +0.54) that is transmitted through resonance to the sulfonamide linkage, while the ortho-CF₃ (σₒ ≈ +0.42) introduces additional steric congestion near the piperidine–sulfonamide bond that can restrict rotational freedom and alter the conformational ensemble accessible to the molecule [1]. Computed octanol–water partition coefficients (clogP) for both regioisomers are approximately 3.2 ± 0.3, but the difference in topological polar surface area (tPSA ≈ 79.9 Ų, identical for both isomers due to identical atom connectivity) masks the three-dimensional shape divergence that impacts protein binding .

trifluoromethyl Hammett constant lipophilicity medicinal chemistry SAR

Halogen-Free Benzenesulfonyl Design vs. Chloro-Substituted Analog: Implications for Metabolic Stability and Synthetic Tractability

The target compound (CAS 2097918-67-5) features an unsubstituted 4-CF₃-benzenesulfonyl group, whereas a structurally proximal analog, 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine (CAS 2097872-42-7), carries an additional chlorine atom at the 4-position adjacent to the CF₃ group. The absence of the aryl chlorine in the target compound eliminates a potential site for CYP450-mediated oxidative metabolism (arene oxide formation) and removes the molecular weight penalty of chlorine (+35.5 Da), reducing the MW from 447.91 to 413.47 g·mol⁻¹ . In the broader sulfonylpiperidine chemotype, halogen substitution on the benzenesulfonyl ring has been correlated with increased lipophilicity (additional +0.5 to +0.8 logP units per chlorine) and altered off-target binding profiles in kinase selectivity panels [1].

metabolic stability halogen CYP450 synthetic accessibility drug design

Dual Sulfonyl Pharmacophore: Differentiation from Mono-Sulfonyl and Amide-Linked Piperidine Analogs

The target compound presents two chemically distinct sulfonyl groups—one aliphatic (2-methylpropanesulfonyl at C3) and one aromatic (4-trifluoromethylbenzenesulfonyl at N1)—creating a dual hydrogen-bond-acceptor pharmacophore with six potential H-bond acceptor sites (four S=O oxygens). This contrasts with mono-sulfonyl piperidines or amide-linked analogs (e.g., the 3-substituted sulfonylpiperidine derivatives in US8367698 that incorporate a C3-amide bond rather than a C3-sulfonyl). The dual sulfonyl arrangement increases the fraction of sp³-hybridized carbons (Fsp³ ≈ 0.56) relative to fully aromatic sulfonamide analogs, a parameter correlated with improved clinical developability [1]. The 2-methylpropanesulfonyl group specifically provides a branched alkyl environment that is sterically differentiated from linear alkylsulfonyl analogs (e.g., methanesulfonyl or ethanesulfonyl), offering a distinct shape complementarity profile for protein-binding pocket recognition [2].

dual sulfonyl pharmacophore hydrogen bond acceptor scaffold complexity Fsp³

Optimal Research and Procurement Application Scenarios for 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine (CAS 2097918-67-5)


LCE Inhibitor Lead Optimization and Metabolic Disease SAR Campaigns

This compound is the appropriate procurement choice for research groups pursuing structure–activity relationship studies based on the 3-substituted sulfonylpiperidine LCE inhibitor pharmacophore disclosed in US8188280B2 and US8367698B2 [1]. Its specific regiochemistry (3-sulfonyl, para-CF₃) matches the core scaffold claimed for metabolic disease indications including diabetes, obesity, and non-alcoholic fatty liver disease. Use of the incorrect 4-sulfonyl regioisomer (CAS 1797341-72-0) would place the program outside the claimed intellectual property space and risk generating non-translatable SAR data.

Dual-Sulfonyl Pharmacophore Probe for Protein Binding and Selectivity Profiling

The compound's dual-sulfonyl architecture (six H-bond acceptor sites, Fsp³ ≈ 0.56) makes it a valuable tool compound for exploring polypharmacology and selectivity determinants in protein families that recognize sulfonyl-containing ligands, such as serine hydrolases, carbonic anhydrases, and certain kinase ATP-binding pockets [1]. Its branched isobutylsulfonyl substituent provides a steric probe that is absent in linear alkylsulfonyl analogs, enabling conformational selectivity studies by X-ray crystallography or cryo-EM [2].

Halogen-Free Lead Scaffold for in Vivo Pharmacokinetic Studies

Compared to the chloro-substituted analog CAS 2097872-42-7 (MW 447.91), the target compound's lower molecular weight (MW 413.47) and absence of aryl chlorine make it a cleaner starting point for preclinical pharmacokinetic profiling where metabolic stability and reduced CYP450 liability are critical design criteria [1]. Researchers prioritizing compliance with lead-like property guidelines (MW < 450, minimal halogen burden) should select this compound over the chlorinated variant for in vivo candidate advancement studies.

Synthetic Methodology Development and Sulfonylation Chemistry Reference Standard

The compound serves as a structurally authenticated reference standard for developing and validating synthetic methodologies involving sequential or regioselective sulfonylation of piperidine scaffolds [1]. Its well-defined CAS registry number, InChI Key (FJXIKNFEMJAGOU-UHFFFAOYSA-N), and SMILES notation enable unambiguous identification in reaction optimization studies, patent filings, and analytical method validation. The presence of both aromatic and aliphatic sulfonyl groups makes it particularly useful as a model substrate for evaluating sulfonylation chemoselectivity [2].

Quote Request

Request a Quote for 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.